N-((3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)thiourea
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Overview
Description
N-((3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)thiourea is a complex organic compound that belongs to the class of pyrazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)thiourea typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with thiourea under specific conditions. The reaction is usually carried out in an aqueous-ethanolic solution, and the product is isolated in a crystalline state .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-((3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but they often involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound exhibits biological activities such as antitumor and antioxidant properties.
Industry: The compound is used in the production of dyes and pigments, as well as in the synthesis of polymers.
Mechanism of Action
The mechanism of action of N-((3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of N-((3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)thiourea.
Thiourea: Another precursor used in the synthesis.
4-Acyl Pyrazolone Derivatives: These compounds share a similar pyrazolone core and exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable coordination complexes with metal ions. This property, combined with its biological activities, makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H12N4OS |
---|---|
Molecular Weight |
260.32 g/mol |
IUPAC Name |
(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidenethiourea |
InChI |
InChI=1S/C12H12N4OS/c1-8-10(7-14-12(13)18)11(17)16(15-8)9-5-3-2-4-6-9/h2-7,15H,1H3,(H2,13,18)/b14-7+ |
InChI Key |
XKNHXSNNUIVKEZ-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/C(=S)N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC(=S)N |
Origin of Product |
United States |
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